molecular formula C13H14N4O B6531404 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1090555-15-9

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B6531404
CAS No.: 1090555-15-9
M. Wt: 242.28 g/mol
InChI Key: CDORJONJOKQIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that features both a tetrahydroisoquinoline and a triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler condensation of a β-phenylethylamine with an aldehyde.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving tetrahydroisoquinoline and triazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline and triazole moieties can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole isomer.

    1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains an imidazole ring instead of a triazole ring.

Uniqueness

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the specific combination of tetrahydroisoquinoline and 1,2,4-triazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(8-17-10-14-9-15-17)16-6-5-11-3-1-2-4-12(11)7-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDORJONJOKQIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.